molecular formula C22H16ClNO4 B14990452 6-chloro-9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14990452
M. Wt: 393.8 g/mol
InChI Key: CVZZHVDTQMTSOO-UHFFFAOYSA-N
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Description

6-CHLORO-9-[(FURAN-2-YL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound featuring a chromeno[8,7-e][1,3]oxazin-2-one core structure This compound is notable for its unique combination of functional groups, including a chloro substituent, a furan-2-ylmethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-9-[(FURAN-2-YL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-9-[(FURAN-2-YL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

6-CHLORO-9-[(FURAN-2-YL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-CHLORO-9-[(FURAN-2-YL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2-{[(FURAN-2-YL)METHYL]AMINO}-5-SULFAMOYLBENZAMIDE: Shares the furan-2-ylmethyl group and chloro substituent but differs in the core structure and functional groups.

    Pyrimidine-derived indole ribonucleosides: Contains similar heterocyclic elements but with different biological activities and applications.

Uniqueness

6-CHLORO-9-[(FURAN-2-YL)METHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of functional groups and the chromeno[8,7-e][1,3]oxazin-2-one core. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H16ClNO4

Molecular Weight

393.8 g/mol

IUPAC Name

6-chloro-9-(furan-2-ylmethyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H16ClNO4/c23-19-9-17-16(14-5-2-1-3-6-14)10-20(25)28-21(17)18-12-24(13-27-22(18)19)11-15-7-4-8-26-15/h1-10H,11-13H2

InChI Key

CVZZHVDTQMTSOO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC(=C2OCN1CC4=CC=CO4)Cl)C(=CC(=O)O3)C5=CC=CC=C5

Origin of Product

United States

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